1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butyl group, an isopropoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using a suitable sec-butyl halide in the presence of a base.
Attachment of the isopropoxymethyl group: This can be done by reacting the pyrazole derivative with isopropyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the pyrazole ring and other substituents.
Benzenesulfonyl chloride: Contains an aromatic ring instead of the pyrazole ring, leading to different reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes but has a toluene ring instead of the pyrazole ring.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the properties of the pyrazole ring and its substituents.
Properties
IUPAC Name |
1-butan-2-yl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-5-9(4)14-6-11(18(12,15)16)10(13-14)7-17-8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEMGEAQBMZABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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